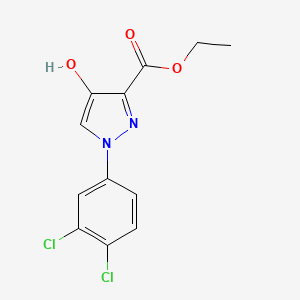

ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 3,4-dichlorophenyl substituent at the 1-position, a hydroxyl group at the 4-position, and an ethyl carboxylate ester at the 3-position of the pyrazole ring. Such structural features are common in pharmaceutical intermediates targeting enzymes or receptors, though specific applications for this compound require further empirical validation.

Properties

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-8(13)9(14)5-7/h3-6,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYAKMPHOMSLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,4-dichlorophenyl hydrazine with ethyl pyruvate in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

While specific applications, comprehensive data tables, and case studies for "ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate" are not detailed within the provided search results, the information available allows for a general overview of its properties and potential uses.

Chemical Information

Basic Information

Synonyms: The compound is also known by several other names :

- 379239-10-8

- ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate

- 1H-Pyrazole-3-carboxylic acid, 1-(3,4-dichlorophenyl)-4-hydroxy-, ethyl ester

Uses

- The search results indicate that this compound is a chemical compound used for medicinal purposes .

- It is also categorized as a specialty material, suggesting its use in specific chemical applications .

Safety Information

- A Safety Data Sheet (SDS) may be available from suppliers like Parchem, providing details on the compound's hazards, handling, and safety precautions .

Potential Research Areas

- Medicinal Chemistry: Given its use for medicinal purposes, research could explore its therapeutic applications, mechanisms of action, and potential as a drug candidate .

- Agrochemicals: Pyrazole derivatives have been used in the synthesis of insecticide, fungicide, and herbicide molecules .

- Materials Science: As a specialty material, it may find use in the synthesis of novel materials with specific properties .

Mechanism of Action

The exact mechanism by which ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)

Structural Differences :

- Phenyl Substituents : The phenyl ring at the 5-position of the pyrazole is substituted with 3-fluoro and 4-methoxy groups, contrasting with the 3,4-dichloro substitution in the target compound.

- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) create a mixed electronic environment, whereas dichloro substituents are strongly electron-withdrawing. This difference may alter reactivity in electrophilic aromatic substitution or binding interactions.

- Positional Variation : The carboxylate ester is retained at the 3-position, but the hydroxyl group is absent.

Implications :

Ethyl 1-(4-azanylbutyl)-3-(3,4-dichlorophenyl)pyrazole-4-carboxylate

Structural Differences :

- Substituent Addition: A 4-azanylbutyl (aminobutyl) chain is appended to the pyrazole’s 1-position, introducing a basic amine group.

- Carboxylate Position : The ester group is at the 4-position instead of the 3-position, altering the molecule’s spatial arrangement.

- Molecular Formula: C₁₆H₁₉Cl₂N₃O₂ vs.

Implications :

- The aminobutyl chain may improve water solubility and facilitate interactions with charged residues in biological targets.

- Positional isomerism of the carboxylate could affect binding affinity or metabolic pathways (e.g., esterase susceptibility).

Dichlorophenyl-Containing Non-Pyrazole Compounds (BD 1008, BD 1047)

Structural Context :

- BD 1008 and BD 1047 () share the 3,4-dichlorophenyl group but belong to amine-based pharmacophores rather than pyrazoles.

- BD 1008: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.

- BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide .

Implications :

- The dichlorophenyl group may serve as a conserved pharmacophore for σ receptor binding, as seen in these compounds.

- Pyrazole derivatives like the target compound could exhibit divergent biological profiles due to core structural differences.

Data Table: Structural and Functional Comparison

| Compound Name | Phenyl Substituents | Pyrazole Substituents | Molecular Formula | Key Features |

|---|---|---|---|---|

| Target Compound | 3,4-dichloro | 4-OH, 3-COOEt | C₁₂H₁₀Cl₂N₂O₃ | High lipophilicity, H-bond donor |

| Ethyl 5-(3-F-4-MeO-phenyl)-1H-pyrazole-3-COOEt | 3-fluoro, 4-methoxy | None (5-phenyl) | C₁₃H₁₃FN₂O₃ | Mixed electronic effects, no hydroxyl |

| Ethyl 1-(4-azanylbutyl)-3-(3,4-Cl₂-phenyl)-pyrazole-4-COOEt | 3,4-dichloro | 4-COOEt, 1-azanylbutyl | C₁₆H₁₉Cl₂N₃O₂ | Enhanced solubility, basic amine |

| BD 1008 | 3,4-dichloro (ethyl link) | Amine-pyrrolidine chain | C₁₅H₂₂Cl₂N₂·2HBr | σ receptor ligand |

Research Findings and Hypotheses

- Electronic Effects : Chloro substituents may enhance binding to hydrophobic pockets in targets (e.g., enzymes), whereas methoxy/fluoro groups could modulate selectivity .

- Solubility: The aminobutyl chain in the derivative from likely improves aqueous solubility, critical for bioavailability .

- Positional Isomerism : Carboxylate position (3 vs. 4) may influence metabolic stability, as esterases often exhibit regioselectivity.

Biological Activity

Ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, a compound with the CAS number 379239-10-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C12H10Cl2N2O3

- Molar Mass : 301.13 g/mol

- Density : 1.48 g/cm³ (predicted)

- Boiling Point : 414.9 °C (predicted)

- pKa : 8.52 (predicted) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.038 μmol/mL |

| Bacillus subtilis | 0.067 μmol/mL |

| Escherichia coli | 0.015 μmol/mL |

| Pseudomonas aeruginosa | 0.067 μmol/mL |

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives have historically been associated with anti-inflammatory activity due to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

While detailed mechanisms for this compound are still under investigation, it is hypothesized that the presence of the dichlorophenyl group enhances its interaction with biological targets, potentially through hydrophobic interactions and hydrogen bonding . Further studies employing molecular dynamics simulations could elucidate these interactions in greater detail.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Antimicrobial Efficacy Study : A series of synthesized pyrazole derivatives were tested for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features exhibited significant inhibitory effects comparable to standard antibiotics .

- Synthesis and Evaluation of Derivatives : Research focused on synthesizing new derivatives from pyrazole carboxylates showed that modifications in substituents could enhance biological activity, indicating a structure-activity relationship (SAR) worth exploring for this compound .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis of structurally analogous pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized by refluxing a mixture of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, 1-chloro-4-(chloromethyl)benzene, and potassium carbonate in acetonitrile for 3 hours. The product was purified via silica gel column chromatography and crystallized from ethyl acetate, achieving an 82% yield . Key considerations include:

- Solvent selection : Acetonitrile is preferred for its high polarity and boiling point.

- Base : Potassium carbonate facilitates deprotonation and substitution.

- Purification : Column chromatography and slow solvent evaporation are critical for isolating high-purity crystals.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation relies on:

- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., dihedral angles of 6.97° between pyrazole and phenyl rings in related compounds) .

- NMR spectroscopy : Confirms regiochemistry and substituent positions. For example, -NMR can identify hydroxy protons and aromatic splitting patterns.

- LC-MS/HPLC : Validates molecular weight and purity, particularly for intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use gloves, protective clothing, and fume hoods to avoid dermal exposure or inhalation. Toxic byproducts (e.g., chlorinated intermediates) may require glove-box containment .

- Storage : Store in airtight containers at room temperature, protected from moisture and light. Solutions in ethyl acetate or acetonitrile should be aliquoted to prevent freeze-thaw degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., anticancer inactivity in some derivatives vs. active analogs) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) alter electronic properties and binding affinity.

- Assay conditions : Variations in cell lines, concentrations, or solvent vehicles (e.g., DMSO vs. aqueous buffers) can skew results.

- Structural validation : Confirm regiochemistry via X-ray crystallography to rule out isomer interference .

Q. How do intermolecular interactions in the crystal structure influence the compound’s physicochemical properties?

In related compounds, C–H⋯O hydrogen bonds stabilize crystal packing, affecting solubility and melting points. For instance, dihedral angles between the pyrazole and dichlorophenyl rings (e.g., 79.25° ) influence molecular planarity and π-π stacking, which may correlate with bioavailability or thermal stability .

Q. What methodological considerations optimize regioselectivity in the synthesis of substituted pyrazole derivatives?

- Precursor design : Use pre-functionalized aryl halides (e.g., 3,4-dichlorophenyl) to direct substitution.

- Temperature control : Lower temperatures (e.g., 0–5°C) favor kinetic over thermodynamic products.

- Catalysis : Transition metals (e.g., Pd) can enhance cross-coupling efficiency for complex substituents .

Q. How can computational modeling predict the impact of the 3,4-dichlorophenyl substituent on the compound’s electronic configuration?

Density Functional Theory (DFT) calculations can map:

- Electrostatic potential : Chlorine atoms increase electron density at the pyrazole ring, altering reactivity.

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and redox behavior.

- Docking studies : Predict binding modes to biological targets (e.g., enzymes or receptors) .

Methodological Notes

- Safety : Always prioritize hazard mitigation using MSDS guidelines for chlorinated compounds .

- Data validation : Cross-reference spectroscopic data with crystallographic results to confirm structural assignments .

- Negative results : Document inactive biological outcomes rigorously to avoid redundant research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.